2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one is a chemical compound with the molecular formula C11H14F2O2 and a molecular weight of 216.22 g/mol This compound is characterized by its spirocyclic structure, which consists of two rings connected through a single atom, creating a unique three-dimensional shape
Vorbereitungsmethoden
The synthesis of 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a spiro[4.4]nonane derivative with difluoroacetic anhydride under controlled conditions . The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The difluoroacetyl group is known to enhance the compound’s binding affinity to these targets, thereby increasing its potency. The spirocyclic structure also contributes to the compound’s stability and bioavailability, making it an attractive candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one can be compared with other spirocyclic compounds, such as:
Spiro[4.4]nonane: Lacks the difluoroacetyl group, resulting in different chemical reactivity and biological activity.
Spiro[4.5]decane: Contains an additional carbon atom in the ring system, leading to variations in its physical and chemical properties.
Spiro[4.4]nonan-1-ol:
The uniqueness of this compound lies in its combination of the spirocyclic structure and the difluoroacetyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14F2O2 |
---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
3-(2,2-difluoroacetyl)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C11H14F2O2/c12-10(13)8(14)7-3-6-11(9(7)15)4-1-2-5-11/h7,10H,1-6H2 |
InChI-Schlüssel |
LHVJSIOIOGFFDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCC(C2=O)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.